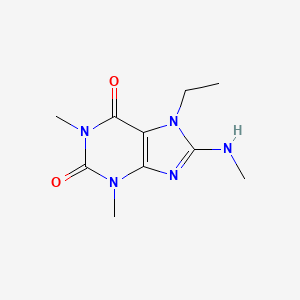

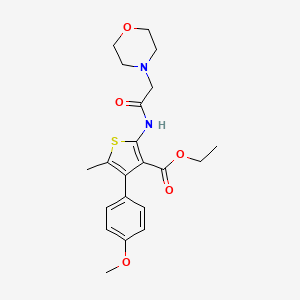

7-ethyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a methylxanthine drug that is commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator, which means it helps to relax the smooth muscles in the airways, making it easier to breathe. In addition, theophylline has other biological effects that have been studied in scientific research.

Scientific Research Applications

Synthesis and Cytotoxic Activity

One area of research involves the synthesis of derivatives of purine compounds and evaluating their cytotoxic activities. For example, studies have synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested them for growth inhibitory properties against various cancer cell lines. These compounds showed potent cytotoxicity, indicating their potential in cancer treatment research (Deady et al., 2003).

Antitumor Activity and Vascular Relaxing Effect

Another study focused on synthesizing novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, and examining their biological activities. These compounds exhibited antitumor activity against P388 leukemia and were investigated for their vascular relaxing effects, although none showed potent activity in this regard (Ueda et al., 1987).

Biotransformation Studies

Research on the biotransformation of fenetylline (a compound related to the chemical structure of interest) identified new metabolites in urine, providing insights into the metabolic pathways and potential toxicological implications of purine derivatives (Rücker et al., 1988).

Regioselective Amination

The first case of regioselective amination of condensed pyrimidines, leading to derivatives with potential pharmacological applications, represents another field of study. This research highlights the chemical versatility and potential therapeutic applications of purine-based compounds (Gulevskaya et al., 1994).

Unusual Reaction Studies

Explorations into the unusual reactions of certain purine diones with amines or other agents have led to the discovery of unexpected products and reaction pathways. These studies contribute to our understanding of the chemical behavior of purine derivatives under various conditions (Khaliullin & Shabalina, 2020).

properties

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c1-5-15-6-7(12-9(15)11-2)13(3)10(17)14(4)8(6)16/h5H2,1-4H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXVWWBNIQFHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-ethyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)